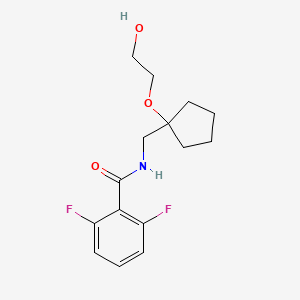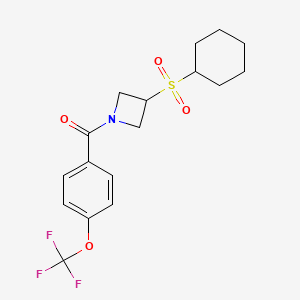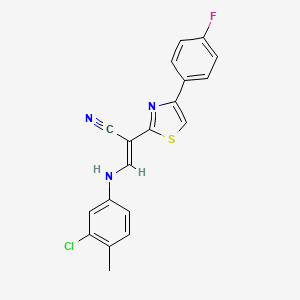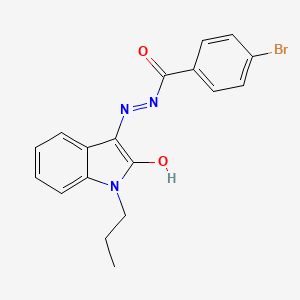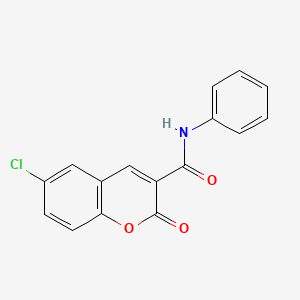
6-cloro-2-oxo-N-fenil-2H-cromen-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-2-oxo-N-phenyl-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Aplicaciones Científicas De Investigación
6-chloro-2-oxo-N-phenyl-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mecanismo De Acción
Target of Action
Similar compounds have been found to target various enzymes and receptors
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound require further investigation.
Biochemical Pathways
Related compounds have been shown to influence various biological activities, including antiviral, anti-inflammatory, and anticancer activities
Pharmacokinetics
The impact of these properties on the bioavailability of the compound is also unknown
Result of Action
Related compounds have shown significant inhibition of certain enzymes
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds
Análisis Bioquímico
Biochemical Properties
6-Chloro-2-oxo-N-phenyl-2H-chromene-3-carboxamide has been synthesized and assessed for their ability to inhibit pancreatic lipase (PL) . It interacts with important active site amino acids, namely Phe 77, Arg 256, His 263, etc .
Cellular Effects
The cellular effects of 6-Chloro-2-oxo-N-phenyl-2H-chromene-3-carboxamide are primarily related to its inhibitory activity on pancreatic lipase . This inhibition can influence cell function by altering lipid metabolism, as pancreatic lipase plays a crucial role in the absorption of dietary fats .
Molecular Mechanism
The molecular mechanism of action of 6-Chloro-2-oxo-N-phenyl-2H-chromene-3-carboxamide involves binding to the active site of pancreatic lipase, leading to enzyme inhibition . This binding interaction inhibits the enzyme’s ability to break down dietary fats, thereby influencing lipid metabolism at the molecular level .
Metabolic Pathways
6-Chloro-2-oxo-N-phenyl-2H-chromene-3-carboxamide is involved in lipid metabolism due to its inhibitory activity on pancreatic lipase
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-oxo-N-phenyl-2H-chromene-3-carboxamide typically involves the reaction of 6-chloro-2-oxo-2H-chromene-3-carboxylic acid with aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in a solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-2-oxo-N-phenyl-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen substitution reactions can occur at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted coumarin derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Coumarin-3-carboxamide derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
6-chloro-2-oxo-N-phenyl-2H-chromene-3-carboxamide stands out due to its unique combination of a coumarin core with a phenyl group, which may contribute to its distinct biological activities and potential therapeutic applications.
Propiedades
IUPAC Name |
6-chloro-2-oxo-N-phenylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3/c17-11-6-7-14-10(8-11)9-13(16(20)21-14)15(19)18-12-4-2-1-3-5-12/h1-9H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGKBQIVWYBPEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-bromophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2557833.png)
![2-amino-N-(2-chlorobenzyl)-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2557834.png)
![13-amino-3,9-diazatricyclo[8.4.0.0(3),?]tetradeca-1(14),10,12-triene-2,8-dione](/img/structure/B2557835.png)
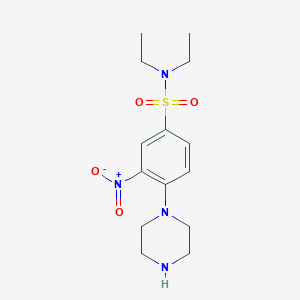
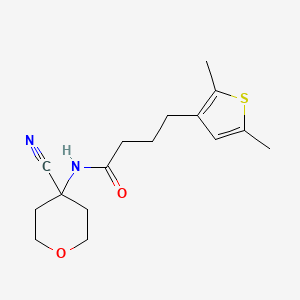
![3-(2-chlorophenyl)-5-methyl-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]isoxazole-4-carboxamide](/img/structure/B2557841.png)
![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2557842.png)
![N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}pyridine-3-sulfonamide](/img/structure/B2557843.png)
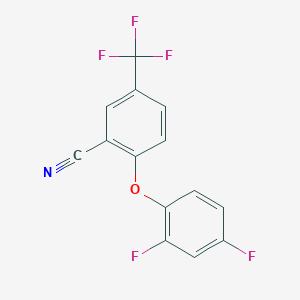
![17-(4-Hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B2557846.png)
